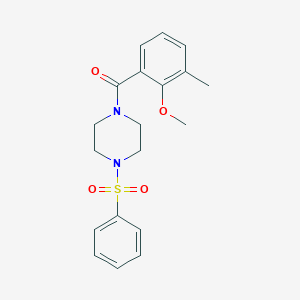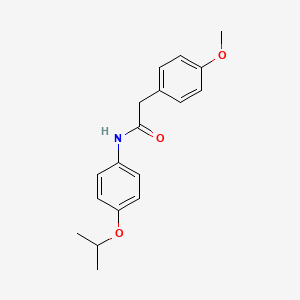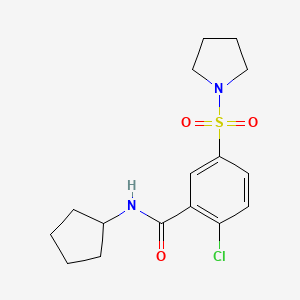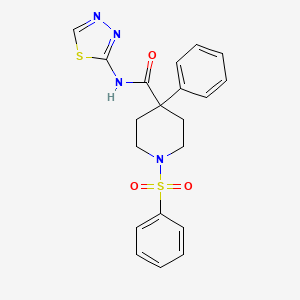![molecular formula C12H13BrCl2N2O B4405498 1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4405498.png)
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-imidazole hydrochloride
Übersicht
Beschreibung
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-imidazole hydrochloride, also known as BCI, is a synthetic compound that has been extensively studied for its potential use in scientific research. BCI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-imidazole hydrochloride inhibits PKC by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol and other activators. PKC plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound can disrupt these processes, leading to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound can induce apoptosis and inhibit cell growth. In addition, this compound has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-imidazole hydrochloride in lab experiments is its potent inhibitory effect on PKC, which makes it a useful tool for studying the role of PKC in cellular processes. However, one limitation of using this compound is its potential off-target effects, which could complicate the interpretation of experimental results. In addition, this compound is a synthetic compound that may not accurately reflect the effects of natural compounds in vivo.
Zukünftige Richtungen
There are many possible future directions for research on 1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-imidazole hydrochloride. One area of interest is the development of this compound derivatives with improved potency and selectivity for PKC. Another area of interest is the study of the effects of this compound on other cellular processes, such as autophagy and inflammation. Finally, this compound could be studied for its potential use in combination with other drugs for the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-imidazole hydrochloride has been extensively studied for its potential use in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In addition, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O.ClH/c1-9-6-10(14)7-11(13)12(9)17-5-4-16-3-2-15-8-16;/h2-3,6-8H,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSGVHZZOXJXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2C=CN=C2)Br)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(allyloxy)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4405415.png)



![4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B4405439.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B4405444.png)
![methyl 4-[(5-acetyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B4405449.png)
![N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4405450.png)
![N-2-biphenylyl-2-[4-(2-hydroxyethyl)phenoxy]acetamide](/img/structure/B4405455.png)

![3-[(2-chloro-4-nitrophenyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4405472.png)
![methyl 1-[4-(allyloxy)benzoyl]-1H-indole-3-carboxylate](/img/structure/B4405502.png)
![3-{5-[3-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4405514.png)
![1-[3-(4-bromo-2-isopropylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405515.png)